Tetrakis(2-chloroethyl) diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

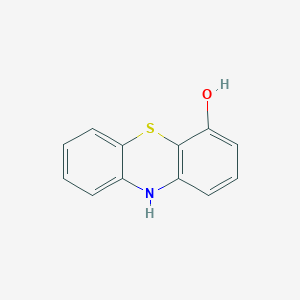

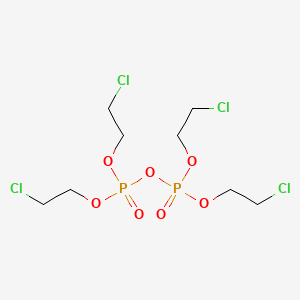

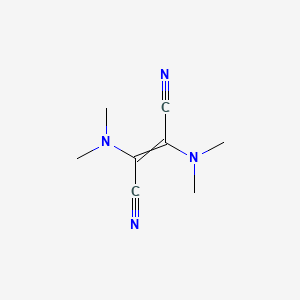

Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:

- The reaction is catalyzed by a suitable catalyst, such as triethylamine .

- The reaction mixture is maintained at a temperature of around 50-60°C.

- The product, this compound, is purified through distillation or recrystallization.

Phosphorus oxychloride (POCl3): reacts with .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Hydroxyl or amino-substituted phosphates.

Scientific Research Applications

Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:

Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.

Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.

Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.

Mechanism of Action

The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:

Radical formation: The compound decomposes to form phosphorus-containing radicals.

Char formation: The radicals promote the formation of a protective char layer.

Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.

Comparison with Similar Compounds

Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:

Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.

Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.

Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.

In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.

Properties

CAS No. |

53963-13-6 |

|---|---|

Molecular Formula |

C8H16Cl4O7P2 |

Molecular Weight |

428.0 g/mol |

IUPAC Name |

bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |

InChI |

InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |

InChI Key |

KGUOHCQJKKPIOI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)

![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)

![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)